5-Tert-BU-2H-pyrazole-3-carboxylic acid (3-(2-meo-phenyl)-allylidene)-hydrazide
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Overview
Description
5-Tert-BU-2H-pyrazole-3-carboxylic acid (3-(2-meo-phenyl)-allylidene)-hydrazide is a complex organic molecule with a unique structure. Let’s dissect its name:
5-Tert-BU-2H-pyrazole-3-carboxylic acid: This part of the name indicates that it contains a pyrazole ring (a five-membered heterocycle with two nitrogen atoms) substituted at position 3 with a carboxylic acid group.
(3-(2-meo-phenyl)-allylidene)-hydrazide: Here, we have an allylidene group (a double bond between the carbon atoms) attached to the pyrazole ring, along with a hydrazide functional group (–NH–NH₂).
Preparation Methods
The synthetic routes for this compound can vary, but here’s a general outline:
Industrial Production: While industrial-scale production methods may not be widely documented, researchers often synthesize it in the lab.
Laboratory Synthesis: One approach involves the condensation of 3-(2-meo-phenyl)-allylidene-hydrazine with ethyl 2-cyanoacetate, followed by cyclization to form the pyrazole ring. Acidification yields the final compound.
Chemical Reactions Analysis
Reactivity: 5-Tert-BU-2H-pyrazole-3-carboxylic acid hydrazide can undergo various reactions
Common Reagents and Conditions: Reactions typically involve strong acids or bases, as well as reagents specific to the desired transformation.
Major Products: The products depend on reaction conditions, but derivatives of the pyrazole ring are common.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, design analogs, and study its coordination chemistry.
Biology and Medicine: Its hydrazide moiety makes it interesting for drug development. It could serve as a scaffold for potential antitumor or antimicrobial agents.
Industry: Limited industrial applications exist due to its complexity.
Mechanism of Action
Targets: The compound likely interacts with enzymes or receptors due to its structural features.
Pathways: Further research is needed to elucidate specific pathways affected.
Comparison with Similar Compounds
Uniqueness: Its combination of pyrazole, carboxylic acid, and hydrazide groups sets it apart.
Similar Compounds: While no direct analogs exist, related pyrazole derivatives are studied.
: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)
Properties
Molecular Formula |
C18H22N4O2 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
5-tert-butyl-N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H22N4O2/c1-18(2,3)16-12-14(20-21-16)17(23)22-19-11-7-9-13-8-5-6-10-15(13)24-4/h5-12H,1-4H3,(H,20,21)(H,22,23)/b9-7+,19-11+ |
InChI Key |
GWKWYKBPWZNGQH-IACHMEEVSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=NN1)C(=O)N/N=C/C=C/C2=CC=CC=C2OC |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1)C(=O)NN=CC=CC2=CC=CC=C2OC |
Origin of Product |
United States |
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